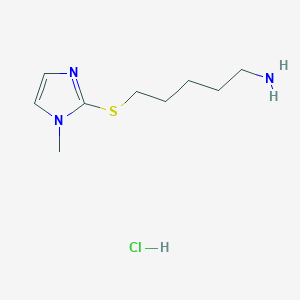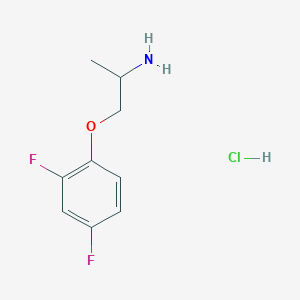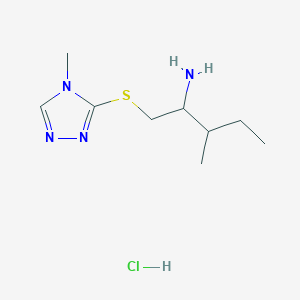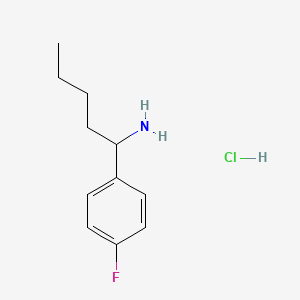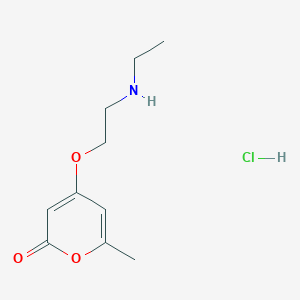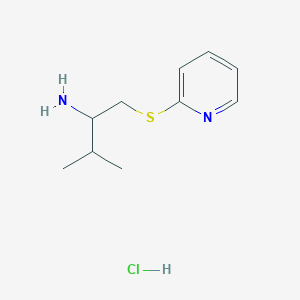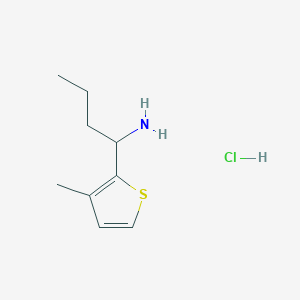
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds involves the use of N-methoxy-N-methyltetrahydro-2H-pyran-4-carboxamide and tetrahydrofuran . The mixture is cooled to -60 degrees Celsius and methylmagnesium bromide is added. The temperature of the cooling bath is raised to 0 degrees over 6 hours, then the reaction mixture is diluted with water and ethyl acetate .Molecular Structure Analysis
The molecular structure of this compound includes a fluorophenyl group, a tetrahydropyran group, and a methanamine group. The presence of these groups contributes to the compound’s properties and potential reactivity.Wissenschaftliche Forschungsanwendungen
Synthesis of Derivatives
The compound has been utilized in the synthesis of a variety of derivatives. For example, it was involved in the creation of p-aminobenzoic acid diamides by reacting with anesthesin and then undergoing hydrolysis (Agekyan & Mkryan, 2015). Similar reactions have been employed to generate dicarboxylic acid amides and diamides, demonstrating the compound's utility in producing structurally diverse molecules (Aghekyan et al., 2018).
Biological Activity and Medicinal Chemistry
The compound's derivatives have shown potential in medicinal chemistry. Certain derivatives have exhibited significant antibacterial and antifungal activities, suggesting a potential role in developing new antimicrobial agents (Srinivas et al., 2020). Furthermore, structural analogs of this compound have been synthesized and demonstrated inhibitory activities against various biological targets, such as acetylcholinesterase and monoamine oxidase, indicating potential therapeutic applications in neurodegenerative diseases like Alzheimer's (Kumar et al., 2013).
Material Science and Structural Studies
In the field of material science, the compound has been involved in the synthesis of novel materials with potential applications. For instance, isostructural compounds with unique crystalline structures have been developed, which could have implications in the design of new materials with specific properties (Kariuki et al., 2021).
Safety And Hazards
Eigenschaften
IUPAC Name |
(4-fluorophenyl)-(oxan-4-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO.ClH/c13-11-3-1-9(2-4-11)12(14)10-5-7-15-8-6-10;/h1-4,10,12H,5-8,14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKKYIXXPSMDAT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C(C2=CC=C(C=C2)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-fluorophenyl)(tetrahydro-2H-pyran-4-yl)methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



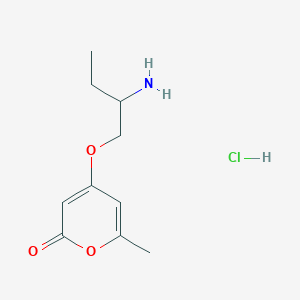


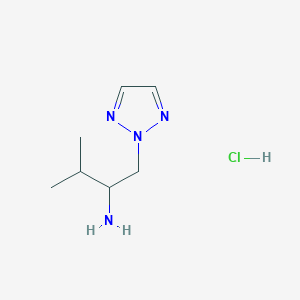

![2-((1H-benzo[d]imidazol-2-yl)thio)ethan-1-amine hydrochloride](/img/structure/B1471483.png)
